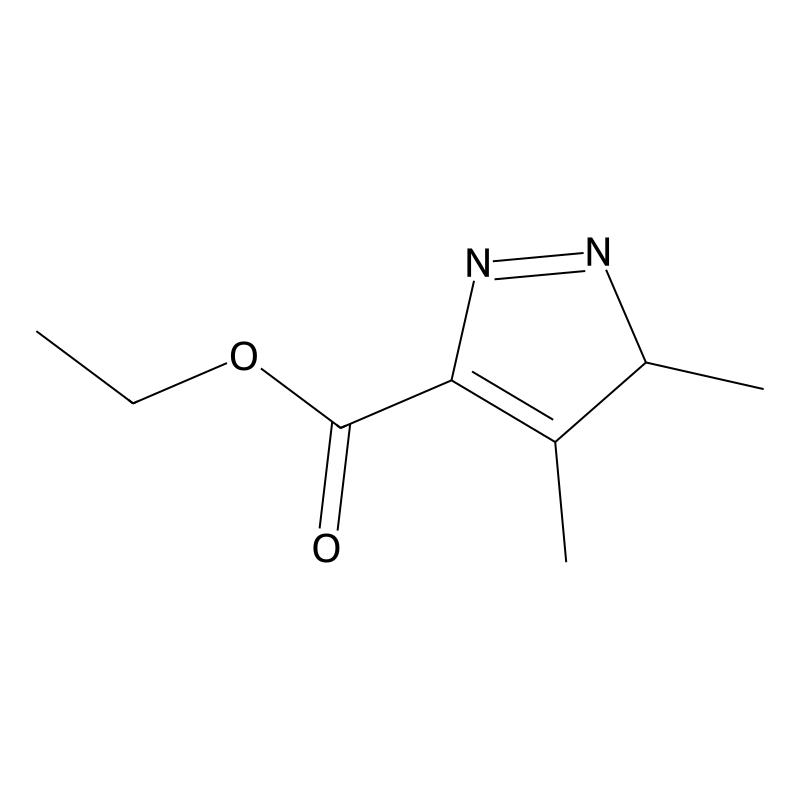Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Heterocyclic Chemistry
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate contains a pyrazole ring, a five-membered heterocycle with two nitrogen atoms. Pyrazoles are a well-studied class of compounds with diverse applications in medicinal chemistry and materials science PubChem, Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: . Research in this area could involve using Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate as a starting material for the synthesis of novel pyrazole derivatives with potential biological activity.
Organic Synthesis
The presence of the ester functional group (carboxylate) suggests Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate could be a valuable intermediate in organic synthesis. Researchers might explore its reactivity in various reactions, such as hydrolysis, reduction, or condensation, to obtain other functionalized pyrazole compounds for further investigation.
Medicinal Chemistry
The pyrazole core is present in many FDA-approved drugs [NCBI, PubChem Suchergebnis für "Pyrazole"()]. Given this, Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate could be a potential candidate for screening against various biological targets to identify new lead compounds for drug development. However, more research is needed to determine its specific biological properties.
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a chemical compound with the molecular formula and a CAS number of 35313-50-9. This compound is a derivative of pyrazole, a five-membered heterocyclic compound featuring two nitrogen atoms in its structure. Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is characterized by its carboxylate functional group and two methyl groups at the 3 and 4 positions of the pyrazole ring, which contribute to its unique chemical properties and reactivity .
- Oxidation: The compound can be oxidized to yield corresponding pyrazole derivatives with different functional groups.
- Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
- Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles .
Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
- Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions .
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate exhibits potential biological activity that makes it significant in medicinal chemistry. It has been investigated for its possible roles as:
- Bioactive Molecule: The compound shows promise in drug discovery, particularly in developing new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties .
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors relevant to therapeutic effects. The exact mechanism varies based on the biological context and target molecules involved .
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate can be synthesized through several methods:
- Reaction of Ethyl Acetoacetate with Hydrazine Hydrate: This method involves cyclization and esterification under reflux conditions with an acid catalyst to facilitate the cyclization process.
- Industrial Production: In industrial settings, continuous flow reactors may be used to optimize reaction conditions and improve yield. The use of heterogeneous catalysts and solvent-free conditions enhances efficiency and sustainability .
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate has several applications across various fields:
- Chemistry: It serves as an intermediate in synthesizing more complex pyrazole derivatives.
- Biology: The compound is explored for its potential as a lead compound in drug development.
- Medicine: It may contribute to new pharmaceuticals targeting various diseases.
- Industry:
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate can be compared with other similar compounds based on structural features and reactivity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-methylpyrazole-5-carboxylate | Methyl group at position 3 | Lacks dimethyl substitution |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Pyrrole ring instead of pyrazole | Different heterocyclic framework |
| 3(5)-Substituted Pyrazoles | Varying substitutions at positions 3 or 5 | Diverse reactivity based on substituents |
These compounds share structural similarities but differ in their functional groups and reactivity profiles. Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate stands out due to its specific methyl substitutions that influence its chemical behavior and biological activity .








